molecular formula C11H9FOS B1320046 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene CAS No. 51828-34-3

2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene

Cat. No. B1320046
CAS RN: 51828-34-3
M. Wt: 208.25 g/mol
InChI Key: ANRSBTNUODPWEL-UHFFFAOYSA-N
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Patent
US06420375B1

Procedure details

The titled compound (7.43 g) was prepared as colorless crystals from 5-fluoro-3-methylbenzo[b]thiophene (9.97 g) and acetyl chloride (5.55 ml) by the similar reaction and purification procedure as described in Reference Example 35.
Quantity
9.97 g
Type
reactant
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]2[S:6][CH:7]=[C:8]([CH3:9])[C:4]=2[CH:3]=1.[C:12](Cl)(=[O:14])[CH3:13]>>[C:12]([C:7]1[S:6][C:5]2[CH:10]=[CH:11][C:2]([F:1])=[CH:3][C:4]=2[C:8]=1[CH3:9])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
9.97 g
Type
reactant
Smiles
FC1=CC2=C(SC=C2C)C=C1
Name
Quantity
5.55 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C2=C(S1)C=CC(=C2)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.